8-chloro-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CAS No.:
Cat. No.: VC9627140
Molecular Formula: C16H13ClN2OS
Molecular Weight: 316.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClN2OS |
|---|---|
| Molecular Weight | 316.8 g/mol |
| IUPAC Name | (8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-thiophen-2-ylmethanone |
| Standard InChI | InChI=1S/C16H13ClN2OS/c17-10-3-4-13-11(8-10)12-9-19(6-5-14(12)18-13)16(20)15-2-1-7-21-15/h1-4,7-8,18H,5-6,9H2 |
| Standard InChI Key | CWIIMKKAEBOGQJ-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)C4=CC=CS4 |
| Canonical SMILES | C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)C4=CC=CS4 |
Introduction
Synthesis and Preparation
The synthesis of compounds similar to 8-chloro-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step reactions, including condensation and cyclization processes. For instance, related compounds like 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are synthesized through complex organic reactions, which might serve as a basis for synthesizing the target compound.
Biological Activity and Applications
While specific biological activity data for 8-chloro-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not available, compounds with similar structures often exhibit potential in medicinal chemistry, including anticancer, antibacterial, or antiviral activities. For example, derivatives of indole and pyridine rings are known for their diverse biological activities .
Research Findings and Future Directions
Given the lack of specific research findings on 8-chloro-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume